Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
CAS No.: 487018-60-0
Cat. No.: VC18972855
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 487018-60-0 |
|---|---|
| Molecular Formula | C13H12N2O4S |
| Molecular Weight | 292.31 g/mol |
| IUPAC Name | ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3 |
| Standard InChI Key | ZSZSPRIPTVJZDS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a thiophene ring substituted at the 3-position with an ethyl carboxylate group, at the 4-position with a 4-nitrophenyl group, and at the 5-position with an amino group. This arrangement creates a planar conjugated system, as illustrated by its canonical SMILES representation:
The presence of electron-withdrawing nitro and carboxylate groups influences its electronic distribution and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |
| CAS Registry Number | 487018-60-0 |
| Molecular Formula | |
| Molecular Weight | 292.31 g/mol |
| InChI Key | ZSZSPRIPTVJZDS-UHFFFAOYSA-N |
| PubChem CID | 946916 |
Synthesis and Manufacturing
General Synthetic Routes
Thiophene derivatives are commonly synthesized via:
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Paal-Knorr thiophene synthesis: Cyclization of 1,4-diketones with phosphorus pentasulfide.
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Gewald reaction: Condensation of ketones, cyanoacetates, and sulfur in the presence of amines.
For ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate, a plausible route involves:
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Nitration of phenylthiophene precursors to introduce the 4-nitrophenyl group.
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Sequential functionalization with amino and carboxylate groups via nucleophilic substitution or esterification.
Table 2: Synthetic Intermediates and Byproducts
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 4-Nitrophenylboronic acid | 24067-17-2 | Suzuki coupling reagent |
| Ethyl thiophene-3-carboxylate | 23951-40-6 | Core structure precursor |
Yield Optimization Challenges
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Nitro group stability: Risk of reduction during reactions requiring acidic or reductive conditions.
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Amino group protection: Necessitates use of protecting groups (e.g., Boc, Fmoc) to prevent undesired side reactions .
Physicochemical Properties
Solubility and Partitioning
Experimental data indicate a water solubility of 5.5 µg/mL at physiological pH, suggesting high lipophilicity. Calculated logP values (using software like Molinspiration) approximate 2.8–3.2, aligning with its potential for blood-brain barrier penetration .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water (pH 7.4) | 0.0055 | 25 |
| Dimethyl sulfoxide | >50 | 25 |
| Ethanol | 12.4 | 25 |
Thermal Stability
Melting point data remain unreported, but differential scanning calorimetry (DSC) of analogous thiophene esters shows decomposition temperatures between 180–220°C .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Nitro reduction: Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, enabling access to diamino derivatives.
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Ester hydrolysis: Basic conditions (NaOH/EtOH) yield the corresponding carboxylic acid.
Stability Under Ambient Conditions
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